molecular formula C11H10OS B1368247 1-(2-Methyl-1-benzothien-3-YL)ethanone CAS No. 16810-19-8

1-(2-Methyl-1-benzothien-3-YL)ethanone

Cat. No. B1368247
CAS RN: 16810-19-8
M. Wt: 190.26 g/mol
InChI Key: TVCALVRNHQYHHY-UHFFFAOYSA-N
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Description

“1-(2-Methyl-1-benzothien-3-YL)ethanone” is a chemical compound with the empirical formula C11H10OS . It has a molecular weight of 190.26 .


Molecular Structure Analysis

The molecular structure of “1-(2-Methyl-1-benzothien-3-YL)ethanone” consists of a benzothiophene ring attached to an ethanone group . The benzothiophene ring is a heterocyclic compound, meaning it contains atoms of at least two different elements.


Physical And Chemical Properties Analysis

“1-(2-Methyl-1-benzothien-3-YL)ethanone” is a solid compound . It has a molecular weight of 190.26 g/mol, and its exact mass is 190.04523611 g/mol . It has a topological polar surface area of 45.3 Ų .

Scientific Research Applications

Synthesis and Biological Activities

1-(2-Methyl-1-benzothien-3-yl)ethanone and its derivatives have been synthesized and evaluated for various biological activities. For instance, derivatives such as 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone have shown potent immunosuppressive effects against macrophages and T-lymphocytes. Moreover, some compounds demonstrated significant inhibitory effects on LPS-stimulated NO generation and exhibited strong cytotoxicity against various cancer cell lines, making them promising candidates for further investigation in the field of immunosuppression and cancer therapy (Abdel‐Aziz et al., 2011).

Microwave-Mediated Synthesis

Efficient microwave-mediated synthesis techniques have been developed for benzothiazole- and benzimidazole-based heterocycles, utilizing 1-(benzothiazothiazol-2-yl)-2-phenylsulfonyl-1-ethanone and similar compounds as key intermediates. These methods provide a versatile approach for constructing novel heterocyclic compounds, potentially leading to new therapeutic agents (Darweesh et al., 2016).

Corrosion Inhibition

Compounds like methyl-4H-1,4-benzothiazin-2-yl)ethanone have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These studies revealed that such compounds can significantly enhance the corrosion resistance of metals, indicating their potential application in industrial corrosion protection (Aloui et al., 2009).

Photochromic Properties

Research into the photochromic properties of novel [1]benzothien-2-yl fulgides has expanded the understanding of their potential applications in the development of new photoresponsive materials. These compounds exhibit reversible photoisomerization, which could be harnessed in the design of advanced optical storage devices, sensors, and switches (Zmeeva et al., 2016).

Antituberculosis and Cytotoxicity

The synthesis of 3-heteroarylthioquinoline derivatives has led to compounds with notable in vitro antituberculosis activity. Some derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis, along with low cytotoxicity against mammalian cell lines, highlighting their potential as antituberculosis agents (Chitra et al., 2011).

Safety And Hazards

“1-(2-Methyl-1-benzothien-3-YL)ethanone” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-(2-methyl-1-benzothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCALVRNHQYHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480790
Record name 1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-1-benzothien-3-YL)ethanone

CAS RN

16810-19-8
Record name 1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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